molecular formula C25H23BrN4OS B304899 (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

カタログ番号 B304899
分子量: 507.4 g/mol
InChIキー: APTCHWWQRROYAR-OGLMXYFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide, also known as BBI608, is a small molecule drug that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. BBI608 is a member of the hydrazinecarbothioamide family of compounds and is a potent inhibitor of cancer stem cells.

作用機序

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and is involved in cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide inhibits STAT3 phosphorylation and activation, which leads to the inhibition of cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide also inhibits the expression of several genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been shown to have minimal toxicity in preclinical and clinical studies, with no significant adverse effects reported. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to be well-tolerated in patients with advanced solid tumors and has shown promising anti-cancer activity in these patients.

実験室実験の利点と制限

The advantages of using (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in lab experiments include its potent anti-cancer activity, minimal toxicity, and well-characterized mechanism of action. However, (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide is still in the early stages of clinical development, and more research is needed to fully understand its potential as a cancer therapy.

将来の方向性

Future research on (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should focus on further characterizing its mechanism of action and identifying the optimal dose and treatment schedule for different types of cancer. Additionally, more clinical trials are needed to evaluate the safety and efficacy of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in larger patient populations. Finally, combination therapies that include (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should be explored to enhance its anti-cancer activity and overcome potential resistance mechanisms.

合成法

The synthesis of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide involves several steps, including the condensation of 4-bromophenylacetic acid with 2-(1H-indol-3-yl)ethylamine to form the intermediate 2-(4-bromophenyl)-1-(1H-indol-3-yl)ethanamine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide.

科学的研究の応用

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to inhibit cancer stem cell growth and self-renewal, which is a key factor in cancer recurrence and resistance to chemotherapy. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in various types of cancer, including colorectal, pancreatic, and ovarian cancer.

特性

製品名

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

分子式

C25H23BrN4OS

分子量

507.4 g/mol

IUPAC名

1-benzyl-3-[(E)-[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C25H23BrN4OS/c26-21-10-12-22(13-11-21)31-15-14-30-18-20(23-8-4-5-9-24(23)30)17-28-29-25(32)27-16-19-6-2-1-3-7-19/h1-13,17-18H,14-16H2,(H2,27,29,32)/b28-17+

InChIキー

APTCHWWQRROYAR-OGLMXYFKSA-N

異性体SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

正規SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。